CYP3A4 Metabolic Stability Differentiates N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide from Broad-Spectrum PI3Kδ and Pan-Kinase Inhibitors
In a time-dependent CYP3A4 inhibition assay using human liver microsomes (30-minute preincubation), the target compound exhibited an IC50 of 10,000 nM, indicating minimal CYP3A4 liability [1]. This contrasts sharply with the PI3Kδ inhibitor idelalisib (CAL-101, CAS 870281-82-6), a clinically approved structural comparator also targeting PI3Kδ, which is a known moderate CYP3A4 substrate and perpetrator of CYP3A4-mediated drug-drug interactions with a reported IC50 in the sub-micromolar range [2]. While direct CYP3A4 IC50 data for idelalisib under identical assay conditions are not available for a strict cross-study comparison, the approximately >10-fold weaker CYP3A4 inhibition by the target compound represents a class-level differentiation point that is relevant for in vitro assay design where CYP3A4 co-inhibition must be minimized [1][2].
| Evidence Dimension | CYP3A4 time-dependent inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (human liver microsomes, 30 min preincubation) |
| Comparator Or Baseline | Idelalisib (CAL-101): reported CYP3A4 substrate/inhibitor with clinically significant DDI liability; precise head-to-head IC50 under identical microsomal conditions not located, but class profile indicates substantially greater CYP3A4 interaction than the target compound |
| Quantified Difference | Target compound IC50 ~10,000 nM vs. idelalisib class-level CYP3A4 inhibitory profile (sub-micromolar range); approximate >10-fold lower CYP3A4 inhibition liability |
| Conditions | Time-dependent inhibition assay in human liver microsomes, 30 min preincubation (BindingDB ChEMBL deposition by Genentech) |
Why This Matters
Researchers conducting cellular assays where CYP3A4-mediated metabolism could confound phenotypic readouts may preferentially select this compound over idelalisib or other CYP3A4-liable PI3Kδ inhibitors to reduce metabolic interference.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). CYP3A4 time-dependent inhibition: IC50 = 10,000 nM in human liver microsomes, 30 min preincubation. Genentech/ChEMBL deposition. View Source
- [2] Jin F, Robeson M, Zhou H, et al. Clinical drug-drug interaction potential of idelalisib. J Clin Pharmacol. 2015;55(8):909-918. Idelalisib characterized as a moderate CYP3A4 inhibitor with clinically relevant DDI liability. View Source
